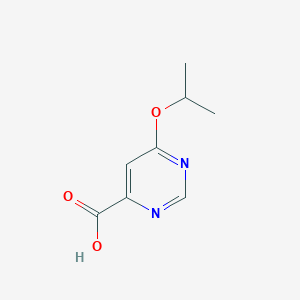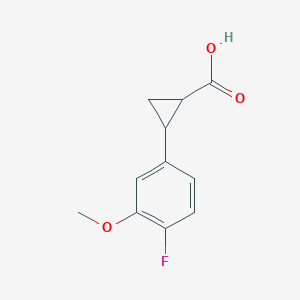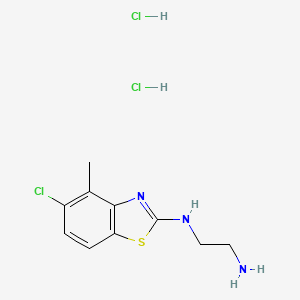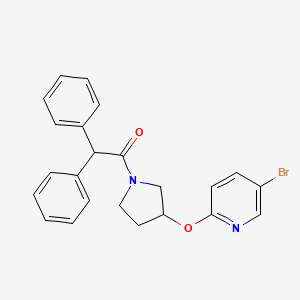
6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O3 . It is a synthetic intermediate useful for pharmaceutical synthesis .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid”, often involves oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of “6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid” consists of a pyrimidine ring with a propan-2-yloxy group attached at the 6th position and a carboxylic acid group attached at the 4th position . The molecular weight of this compound is 182.18 .Chemical Reactions Analysis
Pyrimidines, including “6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation with saturated ketones, leading to the formation of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis
“6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the retrieved papers.Applications De Recherche Scientifique
Design and Characterization of Cocrystals
A study focused on the design of cocrystals involving various carboxylic acids and a pyrimidine derivative similar to 6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid, illustrating the potential of pyrimidine derivatives in forming stable cocrystals through specific hydrogen bonding arrangements. This research showcases the versatility of pyrimidine derivatives in supramolecular chemistry and crystal engineering, offering insights into the design of new materials with tailored physical properties (Rajam et al., 2018).
Optical and Electronic Properties of Pyrimidine Derivatives
Another study investigated the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, highlighting the significance of the pyrimidine ring in the development of materials for optoelectronic applications. The findings suggest that derivatives of pyrimidine, like 6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid, could play a crucial role in advancing materials science, particularly in the fields of medicine and nonlinear optics (Hussain et al., 2020).
Pyrimidine Derivatives in Drug Design
Research on pyrimidine and aminopyrimidine derivatives reveals their biological importance due to their presence in nucleic acids. These studies underline the potential of pyrimidine derivatives in pharmaceutical development, especially as components of drugs targeting specific molecular recognition processes through hydrogen bonding. This emphasizes the role of pyrimidine derivatives in creating more effective and targeted pharmaceuticals (Hutchinson et al., 2017).
Pyrimidine-Based Antiprotozoal Agents
A study on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which includes pyrimidine-6-carboxamidine acetate salt derivatives, demonstrated significant antiprotozoal activity. This research highlights the potential of pyrimidine derivatives in the development of new antiprotozoal agents, offering a promising direction for treating diseases caused by protozoan parasites (Ismail et al., 2004).
Mécanisme D'action
While the specific mechanism of action for “6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid” is not mentioned in the retrieved papers, pyrimidines in general are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their effects are often attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Orientations Futures
The future directions for “6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid” and similar compounds could involve further exploration of their pharmacological effects and potential applications in medicine. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
Propriétés
IUPAC Name |
6-propan-2-yloxypyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5(2)13-7-3-6(8(11)12)9-4-10-7/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWBTAIYTUHCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=NC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Propan-2-yloxy)pyrimidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2829163.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2829165.png)